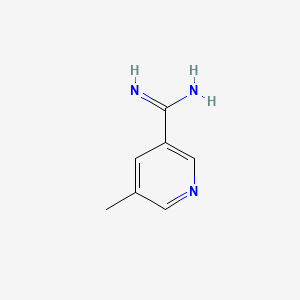
5-Methylpyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyridine-3-carboximidamide is a chemical compound with the molecular formula C7H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-3-carboximidamide typically involves the reaction of 5-methylpyridine-3-carboxylic acid with reagents such as thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the carboximidamide derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
5-Methylpyridine-3-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methylpyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Pyridine-3-carboximidamide: Similar structure but lacks the methyl group at the 5-position.
5-Methylpyridine-2-carboximidamide: Similar structure but with the carboximidamide group at the 2-position instead of the 3-position.
Uniqueness: 5-Methylpyridine-3-carboximidamide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
194468-04-7 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 |
IUPAC Name |
5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3/c1-5-2-6(7(8)9)4-10-3-5/h2-4H,1H3,(H3,8,9) |
InChI Key |
GXMSZAFKHPEOME-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1)C(=N)N |
Synonyms |
3-Pyridinecarboximidamide,5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















